1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone
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Overview
Description
1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone is a compound that features a piperidine ring substituted with a nitropyrazole group. Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone typically involves the reaction of 4-nitropyrazole with piperidine derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is necessary to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and electrophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design and development.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The nitropyrazole group can interact with enzymes and receptors, leading to various biological effects. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitropyrazol-1-yl)piperidine: Similar structure but lacks the ethanone group.
4-(4-Nitropyrazol-1-yl)piperidine: Similar structure but with different substitution patterns on the piperidine ring.
Uniqueness
1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H14N4O3 |
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Molecular Weight |
238.24 g/mol |
IUPAC Name |
1-[4-(4-nitropyrazol-1-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C10H14N4O3/c1-8(15)12-4-2-9(3-5-12)13-7-10(6-11-13)14(16)17/h6-7,9H,2-5H2,1H3 |
InChI Key |
ANXQOKIZDITIHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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